Propan-2-yl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate
CAS No.: 350997-05-6
Cat. No.: VC7058014
Molecular Formula: C17H20N2O3S
Molecular Weight: 332.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 350997-05-6 |
|---|---|
| Molecular Formula | C17H20N2O3S |
| Molecular Weight | 332.42 |
| IUPAC Name | propan-2-yl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C17H20N2O3S/c1-9(2)22-17(21)13-11(4)14(23-15(13)18)16(20)19-12-8-6-5-7-10(12)3/h5-9H,18H2,1-4H3,(H,19,20) |
| Standard InChI Key | ROLRTDFPMGLHBU-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)N)C(=O)OC(C)C)C |
Introduction
Propan-2-yl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene derivative family. Thiophenes are heterocyclic compounds containing a sulfur atom in their five-membered ring, and they have been widely studied for their biological and pharmacological properties. This compound exhibits potential applications in medicinal chemistry, particularly as an antitumor agent, due to its structural features.
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic reactions, including:
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Formation of the Thiophene Core: Thiophene derivatives are synthesized through cyclization reactions using sulfur-containing precursors.
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Functionalization: Amino and carbamoyl groups are introduced via substitution reactions to enhance biological activity.
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Esterification: The final step involves ester formation using isopropanol to yield the propan-2-yl ester.
Biological Activity
Thiophene derivatives, including this compound, have been studied for their potential as antitumor agents due to their ability to interact with cellular targets like tubulin. Research indicates that similar compounds:
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Exhibit antiproliferative activity against cancer cell lines such as HeLa and MCF-7.
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Induce apoptosis via mitochondrial pathways.
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Inhibit tubulin polymerization, disrupting cell division processes .
Applications in Medicinal Chemistry
Propan-2-yl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate is part of a broader class of thiophene-based molecules that have been explored for:
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Antitumor Agents: Due to their ability to inhibit cell proliferation.
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Anti-inflammatory Drugs: As potential inhibitors of enzymes like 5-lipoxygenase .
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Tubulin Inhibitors: Targeting microtubule dynamics critical for cancer treatment .
Research Findings
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